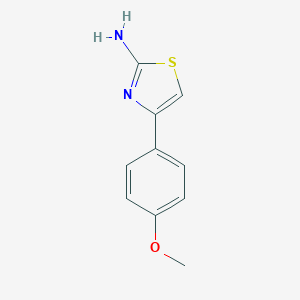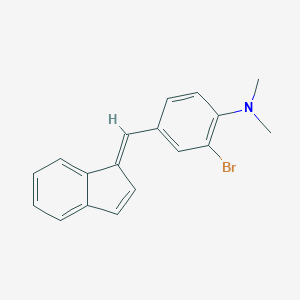
2-Bromo-4-(1H-inden-1-ylidenemethyl)-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(1H-inden-1-ylidenemethyl)-N,N-dimethylaniline is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound is also known as BINA and has been found to have a variety of biochemical and physiological effects.
作用機序
BINA acts as a selective inhibitor of PKC by binding to the regulatory domain of the enzyme. This prevents the activation of PKC and leads to a decrease in its activity. PKC is involved in a variety of cellular processes, including synaptic plasticity, and its inhibition by BINA has been found to have effects on learning and memory.
生化学的および生理学的効果
BINA has been shown to have effects on a variety of biochemical and physiological processes. In addition to its role as a PKC inhibitor, it has been found to inhibit the activity of phospholipase C (PLC) and to have antioxidant properties. BINA has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
BINA has several advantages as a tool for scientific research. It is a selective inhibitor of PKC and has been found to have effects on learning and memory. However, like any chemical compound, BINA has limitations as well. Its effects may be dose-dependent and it may have off-target effects on other enzymes or cellular processes.
将来の方向性
There are several potential future directions for research on BINA. One area of interest is the development of more selective inhibitors of PKC that may have fewer off-target effects. Another potential direction is the investigation of the effects of BINA on other cellular processes, such as inflammation or oxidative stress. Finally, BINA may have potential applications in the treatment of neurodegenerative diseases, and further research in this area is warranted.
合成法
The synthesis of BINA involves the reaction of 2-bromo-4-nitroaniline with indene in the presence of palladium catalyst. The resulting intermediate is then reduced with sodium borohydride to yield the final product.
科学的研究の応用
BINA has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective inhibitor of protein kinase C (PKC) and has been used in studies investigating the role of PKC in synaptic plasticity and learning and memory.
特性
CAS番号 |
28164-39-8 |
|---|---|
製品名 |
2-Bromo-4-(1H-inden-1-ylidenemethyl)-N,N-dimethylaniline |
分子式 |
C18H16BrN |
分子量 |
326.2 g/mol |
IUPAC名 |
2-bromo-4-[(E)-inden-1-ylidenemethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H16BrN/c1-20(2)18-10-7-13(12-17(18)19)11-15-9-8-14-5-3-4-6-16(14)15/h3-12H,1-2H3/b15-11+ |
InChIキー |
IYQRNZSQZVRJOH-RVDMUPIBSA-N |
異性体SMILES |
CN(C)C1=C(C=C(C=C1)/C=C/2\C=CC3=CC=CC=C32)Br |
SMILES |
CN(C)C1=C(C=C(C=C1)C=C2C=CC3=CC=CC=C32)Br |
正規SMILES |
CN(C)C1=C(C=C(C=C1)C=C2C=CC3=CC=CC=C32)Br |
その他のCAS番号 |
28164-39-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



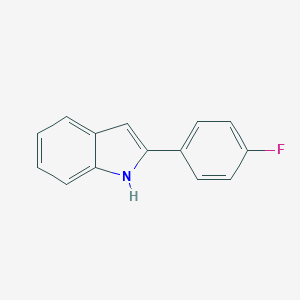
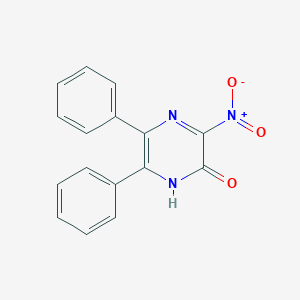
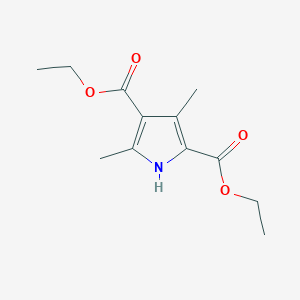
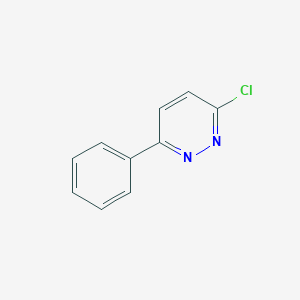
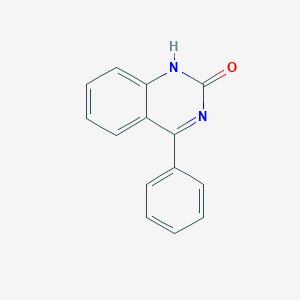

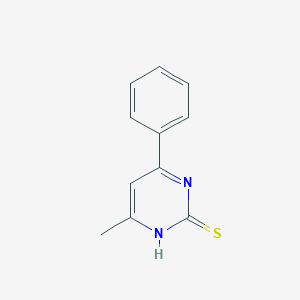
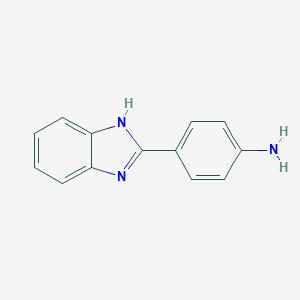
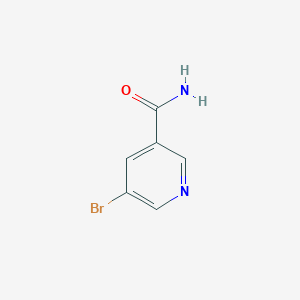
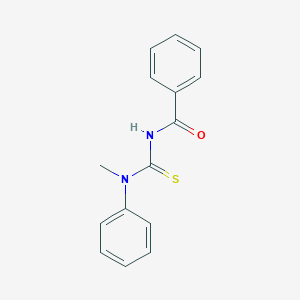


![6-Phenylimidazo[2,1-b]thiazole](/img/structure/B182960.png)
